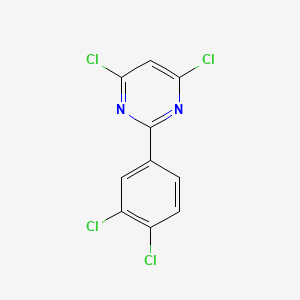

4,6-Dichloro-2-(3,4-dichlorophenyl)pyrimidine

CAS No.: 21139-62-8

Cat. No.: VC8412566

Molecular Formula: C10H4Cl4N2

Molecular Weight: 294 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21139-62-8 |

|---|---|

| Molecular Formula | C10H4Cl4N2 |

| Molecular Weight | 294 g/mol |

| IUPAC Name | 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine |

| Standard InChI | InChI=1S/C10H4Cl4N2/c11-6-2-1-5(3-7(6)12)10-15-8(13)4-9(14)16-10/h1-4H |

| Standard InChI Key | RKDPUBCFQFMCKU-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)Cl |

Introduction

Structural Characterization and Basic Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-, 4-, and 6-positions. The 2-position bears a 3,4-dichlorophenyl group, while the 4- and 6-positions are occupied by chlorine atoms (Figure 1) . This arrangement creates a planar, electron-deficient aromatic system conducive to nucleophilic substitution reactions.

Table 1: Fundamental Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₄Cl₄N₂ | |

| Molecular Weight (g/mol) | 294.0 | |

| CAS Registry Number | 21139-62-8 | |

| XLogP3 | 5 | |

| InChI Key | RKDPUBCFQFMCKU-UHFFFAOYSA-N |

Spectral and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, related dichloropyrimidines exhibit characteristic UV-Vis absorption peaks near 270–300 nm due to π→π* transitions . Infrared spectra typically show C-Cl stretching vibrations at 550–650 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 4,6-dichloro-2-(3,4-dichlorophenyl)pyrimidine likely involves multistep halogenation and cross-coupling reactions. A plausible pathway includes:

-

Pyrimidine Core Formation: Cyclocondensation of 3,4-dichlorobenzaldehyde with urea derivatives under acidic conditions to form the 2-arylpyrimidine scaffold .

-

Chlorination: Treatment with phosphorus oxychloride (POCl₃) in the presence of a hindered amine base (e.g., Hunig’s base) to introduce chlorine at the 4- and 6-positions .

Table 2: Representative Chlorination Conditions

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | POCl₃ | |

| Catalyst | N,N-Dimethylformamide (DMF) | |

| Base | Diisopropylethylamine | |

| Temperature | 80–110°C | |

| Reaction Time | 6–24 hours |

Process Optimization

Patent literature emphasizes the critical role of base selection in minimizing side reactions. Saturated hindered amines (e.g., triethylamine) improve yields by sequestering HCl generated during chlorination . Solvent systems typically use polar aprotic solvents like dichloromethane or acetonitrile.

Physicochemical and Stability Profiles

Thermal Properties

While direct data for this compound is limited, analogous 4,6-dichloropyrimidines exhibit boiling points of ~350 K under reduced pressure (0.72 bar) . The compound’s melting point is unreported but expected to exceed 150°C based on its high halogen content.

Solubility and Partitioning

The compound’s lipophilicity (XLogP3 = 5) suggests poor aqueous solubility (<1 mg/mL) but high miscibility with organic solvents like DMSO or dichloromethane. This property aligns with its potential as a hydrophobic pharmacophore in drug design.

Pharmacological Relevance

Antibacterial and Antifungal Activity

Halogenated pyrimidines often exhibit broad-spectrum antimicrobial effects. While specific data for this compound is lacking, chloropyrimidines with similar substitution patterns show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume